molecular formula C9H14O5 B12877835 Methyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate

Methyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate

Cat. No.: B12877835
M. Wt: 202.20 g/mol
InChI Key: JVZQDQSIAFUDHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate is an organic compound with a complex structure that includes a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of alternative catalysts such as solid acids or enzymes may be explored to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-oxotetrahydrofuran-3-carboxylate
  • Ethyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate
  • Methyl 5-methoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate

Uniqueness

Methyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate is unique due to the presence of both ethoxy and methyl groups, which can influence its reactivity and physical properties. This makes it a versatile intermediate in organic synthesis, offering different pathways for chemical modifications compared to its analogs.

Biological Activity

Methyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate (CAS: 343942-57-4) is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₉H₁₄O₅
  • Molecular Weight : 202.20 g/mol
  • Structure : The compound features a tetrahydrofuran ring with a carboxylate group and an ethoxy substituent, which influences its reactivity and biological interactions.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Interaction : It acts as a substrate for various enzymes involved in metabolic pathways, potentially modulating their activity and influencing cellular processes.
  • Cellular Signaling : The compound may affect signaling pathways linked to cell proliferation and apoptosis, contributing to its therapeutic potential in cancer treatment.
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could protect cells from oxidative stress.

Anticancer Properties

Research indicates that this compound may have anticancer effects. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes related to fatty acid synthesis, similar to other compounds in the tetrahydrofuran family. This inhibition can lead to reduced lipid accumulation in cells, which is particularly relevant in metabolic disorders and obesity-related conditions.

Case Studies

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the anticancer efficacy of this compound.
    • Methods : Cancer cell lines were treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at higher concentrations, with an increase in apoptotic markers.
    • : The compound shows promise as a potential anticancer agent.
  • Metabolic Pathway Analysis :
    • Objective : To assess the impact on lipid metabolism.
    • Methods : Hepatocyte cultures were treated with the compound, measuring lipid accumulation and enzyme activity.
    • Results : A marked decrease in fatty acid synthase activity was noted, correlating with reduced lipid levels.
    • : this compound may serve as a therapeutic agent for metabolic disorders.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl 4-Oxotetrahydrofuran-3-carboxylateStructureAnticancer properties; enzyme inhibition
Ethyl 5-Ethoxy-Tetrahydrofuran DerivativeStructureReduced lipid accumulation; antioxidant effects

Properties

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

methyl 5-ethoxy-3-methyl-4-oxooxolane-3-carboxylate

InChI

InChI=1S/C9H14O5/c1-4-13-7-6(10)9(2,5-14-7)8(11)12-3/h7H,4-5H2,1-3H3

InChI Key

JVZQDQSIAFUDHY-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(=O)C(CO1)(C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.